Acivicin vs. CB-839 (Telaglenastat): Multi-Target Amidotransferase Inhibition vs. Selective GLS1 Inhibition
Acivicin exerts irreversible inactivation of multiple glutamine-dependent amidotransferases including CTP synthetase and GMP synthetase, with differential inhibition constants across targets (Ki = 10 μM for anthranilate synthase, Ki = 560 μM for glutamate synthase) . In contrast, CB-839 (telaglenastat) is a highly selective, reversible, non-competitive inhibitor of glutaminase 1 (GLS1) splice variants KGA and GAC, with IC50 values of 23 nM and 28 nM respectively, and exhibits >40-fold selectivity over GLS2 (IC50 > 1 μM) .
| Evidence Dimension | Primary molecular target profile and enzyme inhibition potency |
|---|---|
| Target Compound Data | Irreversible inhibitor of GGT (ID50 = 0.54 mM); Ki = 10 μM (anthranilate synthase), Ki = 560 μM (glutamate synthase); inactivates CTP synthetase, GMP synthetase, FGAM synthetase |
| Comparator Or Baseline | CB-839 (telaglenastat): reversible, non-competitive GLS1 inhibitor; IC50 = 23 nM (KGA), 28 nM (GAC); GLS2 IC50 > 1 μM |
| Quantified Difference | Acivicin: multi-target, irreversible inactivation with micromolar potency; CB-839: single-target, reversible inhibition with nanomolar potency; ~20,000-fold potency differential in opposite directions depending on the enzyme target measured. |
| Conditions | Biochemical enzyme assays using purified recombinant proteins or cell extracts |
Why This Matters
Research applications requiring broad-spectrum nucleotide biosynthesis blockade should select acivicin, whereas studies focused specifically on glutaminase-mediated glutamine-to-glutamate conversion require a selective GLS1 inhibitor.
